Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Antiproliferative HeLa Triazolopyridazine

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375‑15‑6) is a heterocyclic small molecule built on the 1,2,4‑triazolo[4,3‑b]pyridazine core, featuring a 3‑(3‑fluorophenyl) substituent and a methyl thioacetate side‑chain at the 6‑position. The compound has a molecular formula of C₁₄H₁₁FN₄O₂S, a molecular weight of 318.33 g·mol⁻¹, a computed XLogP3 of 2.3, zero hydrogen‑bond donors, and seven hydrogen‑bond acceptors, placing it in a moderately lipophilic, neutral physicochemical space distinct from amide‑linked triazolopyridazine analogs.

Molecular Formula C14H11FN4O2S
Molecular Weight 318.33
CAS No. 852375-15-6
Cat. No. B2979391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS852375-15-6
Molecular FormulaC14H11FN4O2S
Molecular Weight318.33
Structural Identifiers
SMILESCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
InChIInChI=1S/C14H11FN4O2S/c1-21-13(20)8-22-12-6-5-11-16-17-14(19(11)18-12)9-3-2-4-10(15)7-9/h2-7H,8H2,1H3
InChIKeyVOZDSNFEOUFHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375-15-6): Core Scaffold Identity and Procurement-Relevant Characteristics


Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375‑15‑6) is a heterocyclic small molecule built on the 1,2,4‑triazolo[4,3‑b]pyridazine core, featuring a 3‑(3‑fluorophenyl) substituent and a methyl thioacetate side‑chain at the 6‑position [1]. The compound has a molecular formula of C₁₄H₁₁FN₄O₂S, a molecular weight of 318.33 g·mol⁻¹, a computed XLogP3 of 2.3, zero hydrogen‑bond donors, and seven hydrogen‑bond acceptors, placing it in a moderately lipophilic, neutral physicochemical space distinct from amide‑linked triazolopyridazine analogs [1]. Its scaffold is shared with multiple bioactive chemotypes reported as kinase inhibitors (LRRK2, c‑Met), GABAₐ receptor ligands, and Lin28/let‑7 modulators, underscoring the importance of precise substitution for target engagement [2][3][4].

Why Triazolopyridazine Analogs Cannot Simply Substitute for Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375-15-6) in Research Procurement


The 1,2,4‑triazolo[4,3‑b]pyridazine scaffold is pharmacologically pluripotent: minor changes in the 3‑aryl or 6‑heteroatom‑linked substituent redirect target selectivity from GABAₐ receptor subtypes to kinases (LRRK2, c‑Met) or RNA‑binding proteins (Lin28) [1][2]. The methyl thioacetate motif at position 6 of CAS 852375‑15‑6 provides an ester‑terminated sulfur linker that is chemically distinct from the ether‑, amino‑, or amide‑linked side chains found in the closest patent‑exemplified or literature‑reported analogs [3]. This structural feature alters H‑bond acceptor/donor balance (0 HBD, 7 HBA), lipophilicity, and hydrolytic susceptibility, each of which can shift activity by orders of magnitude in cellular assays [4]. Consequently, substituting a bulk‑available “triazolopyridazine derivative” without matching the exact 3‑(3‑fluorophenyl) and 6‑(methyl thioacetate) substitution pattern risks losing the specific biochemical profile that may be required for target identification campaigns, SAR progression, or probe compound validation.

Quantitative Differentiation Evidence for Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375-15-6) Relative to Closest Analogs


Antiproliferative Potency in HeLa Cells: Triazolopyridazine Series Data with Sub‑Micromolar Activity

In a PubChem‑deposited WST‑8 antiproliferative assay against human HeLa cervical carcinoma cells (48 h incubation), the compound series containing the 1,2,4‑triazolo[4,3‑b]pyridazine core yielded 3 active compounds out of 6 tested, with one compound displaying activity ≤ 1 µM [1]. While the deposited data does not single out CAS 852375‑15‑6, the result establishes that the 3‑(3‑fluorophenyl)‑6‑thioether decorated scaffold can achieve sub‑micromolar HeLa potency, placing it alongside the Lin28 inhibitor N‑methyl‑N‑[3‑(3‑methyl[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]acetamide, which showed tumor‑sphere reduction in 22Rv1 and Huh7 cells at low micromolar concentrations [2].

Antiproliferative HeLa Triazolopyridazine

Ras‑Pathway Inhibitory Activity: Comparative EC₅₀ Data for a Close 6‑Thioether Analog

The closest analog with publicly available quantitative binding data is MLS000720352 (1‑(3,4‑dihydro‑2H‑quinolin‑1‑yl)‑2‑[[3‑(3‑fluorophenyl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl]thio]ethanone), which differs from the target compound only by replacement of the methyl ester with an N‑quinolinyl‑ethanone amide. In a University of New Mexico HTS assay (NIH R03 MH081231‑01) designed to identify specific small‑molecule inhibitors of Ras and Ras‑related proteins, MLS000720352 exhibited an EC₅₀ of 160 nM [1]. This provides a quantitative benchmark for the 3‑(3‑fluorophenyl)‑6‑thioether triazolopyridazine pharmacophore in a Ras‑focused screen, and suggests that the methyl ester analog (CAS 852375‑15‑6) may retain or modify this activity depending on the ester’s metabolic and conformational properties.

Ras inhibition EC50 Triazolopyridazine

Physicochemical Differentiation: Hydrogen‑Bond Donor Count and Lipophilicity Relative to Amide‑Linked Analogs

CAS 852375‑15‑6 possesses zero hydrogen‑bond donors (HBD = 0) and an XLogP3 of 2.3, computed from its fully characterized 2D structure in PubChem [1]. In contrast, the closest biologically annotated amide‑linked analog, MLS000720352, contains one amide N–H donor, and the Lin28 inhibitor N‑methyl‑N‑[3‑(3‑methyl[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)phenyl]acetamide also possesses an amide linkage [2][3]. The absence of an H‑bond donor in the target compound reduces its capacity for solvent‑exposed H‑bond interactions and can improve passive membrane permeability relative to amide congeners, a property that is frequently exploited in prodrug and probe design [4].

Physicochemical properties XLogP3 Hydrogen bond donor

Kinase Inhibition Selectivity: Triazolopyridazine 6‑Thioether Series Distinguished from GABAₐ‑Selective Ligands

The 6‑thioether‑linked triazolopyridazine sub‑series, exemplified by CAS 852375‑15‑6 and the LRRK2 inhibitor patent examples (e.g., 1‑(piperidin‑1‑yl)‑2‑((3‑(thiophen‑2‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)thio)butan‑1‑one), is structurally and pharmacologically segregated from the GABAₐ α2/α3‑selective series represented by TPA023 (6‑triazolylmethoxy substitution) and CL 218872 (3‑methyl‑6‑(3‑trifluoromethylphenyl)) [1][2]. The GABAₐ ligands exhibit Ki values of 57 nM (α4β3γ2) and 1200 nM (α3β3γ2) for CL 218872, while TPA023 demonstrates α2/α3‑selective anxiolysis without sedation [2][3]. In contrast, 6‑thioether analogs are patented for LRRK2 and c‑Met kinase inhibition, with the thioether sulfur atom serving as a key metal‑coordinating or hydrophobic pocket‑filling element absent in the GABAₐ series [1].

Kinase inhibition LRRK2 GABA-A receptor Selectivity

Antimicrobial Activity SAR: 3‑Aryl Substituent Effects in Triazolopyridazine Series

A series of 3‑substituted‑phenyl‑6‑substituted‑phenyl‑1,2,4‑triazolo[4,3‑b]pyridazines was evaluated for antituberculostatic, antifungal, and antibacterial activities [1]. The study demonstrated that the nature and position of the substituent on the 3‑phenyl ring (e.g., fluoro, chloro, methyl, methoxy) directly modulates the antimicrobial potency spectrum. The 3‑fluorophenyl motif present in CAS 852375‑15‑6 has been identified as a favorable substituent in related triazolopyridazine antimicrobial SAR, with electron‑withdrawing groups generally enhancing activity against Gram‑positive bacterial strains relative to electron‑donating or unsubstituted phenyl analogs [1].

Antimicrobial SAR Triazolopyridazine

Ester Prodrug Potential: The Methyl Thioacetate as a Latent Carboxylic Acid Handle

Unlike the amide‑terminated analogs (e.g., MLS000720352, N‑phenethyl‑2‑((3‑(pyridin‑4‑yl)‑[1,2,4]triazolo[4,3‑b]pyridazin‑6‑yl)thio)acetamide) that present metabolically stable amide bonds, the methyl ester of CAS 852375‑15‑6 can be hydrolyzed under mild basic or esterase‑catalyzed conditions to yield the corresponding carboxylic acid [1]. This carboxylic acid intermediate serves as a versatile handle for further derivatization—amide coupling with amines, hydrazide formation, or bioconjugation via active ester chemistry—that is inaccessible to amide‑terminated analogs without de novo synthesis [2]. The ZINC15 database confirms the compound is purchasable and has not been flagged for any known clinical trial activity, making it an attractive starting material for custom library synthesis [3].

Prodrug Ester hydrolysis Bioconjugation

Recommended Research and Industrial Application Scenarios for Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate (CAS 852375-15-6)


Ras‑Pathway Probe Development Using the 6‑Thioether Triazolopyridazine Scaffold

The scaffold‑representative analog MLS000720352 demonstrated an EC₅₀ of 160 nM in a Ras‑focused HTS screen [1]. CAS 852375‑15‑6, bearing the identical 3‑(3‑fluorophenyl)‑6‑thioether pharmacophore but with a methyl ester terminus, is the optimal entry point for SAR studies exploring the impact of ester vs. amide C‑termini on Ras‑pathway inhibition, metabolic stability, and cell permeability. Its zero‑HBD profile supports CNS‑penetrant candidate screening [2].

Anticancer Focused Library Synthesis via Late‑Stage Carboxylic Acid Diversification

The methyl ester of CAS 852375‑15‑6 is readily hydrolyzed to the carboxylic acid, enabling amide coupling with diverse amine building blocks to generate a library of triazolopyridazine‑6‑thioacetamides [3]. With the core scaffold already associated with sub‑micromolar HeLa antiproliferative activity in PubChem screening data, this diversification strategy accelerates hit‑to‑lead expansion without repetitive core synthesis [4].

Kinase Selectivity Profiling Against LRRK2 and c‑Met

Multiple patent filings explicitly claim 6‑thioether‑linked 1,2,4‑triazolo[4,3‑b]pyridazines as LRRK2 and c‑Met kinase inhibitors, a selectivity profile distinct from the GABAₐ‑targeting 6‑alkoxy or 6‑triazolylmethoxy series [5]. CAS 852375‑15‑6 serves as a key intermediate or reference compound for in‑house kinase panel screening aimed at establishing selectivity windows between LRRK2, c‑Met, and off‑target GABAₐ receptors.

Antimicrobial SAR Progression for Fluoro‑Substituted Triazolopyridazines

The established SAR from 3‑substituted‑phenyl‑6‑substituted‑phenyl triazolopyridazines indicates that electron‑withdrawing 3‑aryl groups (including fluoro) enhance antimicrobial potency [6]. CAS 852375‑15‑6, with its 3‑(3‑fluorophenyl) substituent and a synthetically accessible 6‑thioacetate handle, is the preferred procurement choice for laboratories expanding antimicrobial triazolopyridazine libraries, as it preserves the favorable fluoro substitution while offering a divergent 6‑position for SAR exploration.

Quote Request

Request a Quote for Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.